molecular formula C10H13ClO B8727318 3-(4-chloro-3-methylphenyl)propan-1-ol

3-(4-chloro-3-methylphenyl)propan-1-ol

Cat. No.: B8727318
M. Wt: 184.66 g/mol
InChI Key: BZNQPRPSEYRSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a chloro and a methyl group attached to the benzene ring, along with a hydroxyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-chloro-3-methylphenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: 3-(4-chloro-3-methylphenyl)propan-1-one.

    Reduction: 3-(4-chloro-3-methylphenyl)propane.

    Substitution: 3-(4-substituted-3-methylphenyl)propan-1-ol.

Scientific Research Applications

3-(4-chloro-3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The chloro and methyl groups may influence its lipophilicity and ability to cross cell membranes, thereby impacting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)propan-1-ol
  • 3-(4-chlorophenyl)propan-1-ol
  • 3-(4-methoxyphenyl)propan-1-ol

Uniqueness

3-(4-chloro-3-methylphenyl)propan-1-ol is unique due to the presence of both chloro and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3

InChI Key

BZNQPRPSEYRSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Compound 67-1 (3.08 g) and chlorotris(triphenylphosphine)rhodium(I) (3.00 g) in toluene (70 ml) was stirred under a hydrogen atmosphere at 65° C. for 11 hr. The reaction mixture was concentrated, diisopropyl ether was added and the mixture was filtered through celite. The filtrate was concentrated and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-75:25) to give the object product (2.49 g) as a brown oil.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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